2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide
Description
The compound 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group. The tetrazole moiety is linked via a methylsulfanyl bridge to an acetamide backbone, which is further substituted with a phenyl group.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHRXGQPBJSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by acylation with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the tetrazole ring and acetamide moiety:
Pharmacological and Physicochemical Implications
Substitution with a 2-methoxyphenyl group introduces steric hindrance and polarity, which may reduce membrane permeability but enhance solubility in aqueous environments.
Synthetic Pathways :
- The synthesis of similar compounds often involves condensation reactions, as seen in , where hydroxyacetamide derivatives are prepared via refluxing with pyridine and zeolite catalysts. The target compound likely follows analogous steps, with variations in starting materials (e.g., tetrazole precursors).
Biological Activity :
- While direct data for the target compound are unavailable, structural analogs like 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide are hypothesized to exhibit antiproliferative activity due to the thiadiazole moiety, a common feature in kinase inhibitors.
- Hydroxyacetamide derivatives in demonstrate antiproliferative effects against cancer cell lines, suggesting that the acetamide backbone is a viable scaffold for drug discovery.
Crystallographic and Computational Insights
- Structural determination of tetrazole derivatives often employs software like SHELXL () for crystallographic refinement and ORTEP-3 () for visualizing molecular geometry. These tools confirm the planar nature of the tetrazole ring and the spatial orientation of substituents, critical for understanding binding interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
